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O(6),7-Dimethylguanine - 116137-82-7

O(6),7-Dimethylguanine

Catalog Number: EVT-1173898
CAS Number: 116137-82-7
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methylguanine (7-MeG)

  • Compound Description: 7-Methylguanine (7-MeG) is a DNA adduct formed by the alkylation of guanine at the N7 position. It is a common biomarker for exposure to alkylating agents, including certain carcinogens. []
  • Relevance: 7-Methylguanine (7-MeG) is structurally related to O(6),7-dimethylguanine as they are both methylated derivatives of guanine. Both compounds are generated via alkylation, although at different positions on the guanine ring. The paper specifically examines the impact of CYP2E1 enzyme status on the formation of both 7-MeG and O(6)-methylguanine following exposure to colon carcinogens azoxymethane and methylazoxymethanol. []

O(6)-Methylguanine (O(6)-MeG)

  • Compound Description: O(6)-Methylguanine (O(6)-MeG) is another DNA adduct, formed by the alkylation of guanine at the O6 position. Like 7-MeG, this compound is also considered a biomarker for exposure to alkylating agents, and is implicated in carcinogenesis. []
  • Relevance: O(6)-Methylguanine is highly structurally similar to O(6),7-dimethylguanine, differing only by a single methyl group at the N7 position on the guanine ring. The research paper investigates how the enzyme CYP2E1 influences the formation of both O(6)-MeG and 7-MeG, suggesting a close relationship in their metabolic pathways and potential roles in cancer development. []
  • Compound Description: O-methylguanine is a DNA adduct, formed by the addition of a methyl group to the oxygen atom (O6) of guanine. It is a mutagenic lesion, meaning it can cause mutations during DNA replication. []
  • Relevance: While not explicitly stating the position of methylation, the research suggests that O-methylguanine is involved in the anti-tumor activity of the chemotherapy drug combination temozolomide and CPT-11. The paper highlights O-methylguanine's ability to trap topoisomerase I, ultimately leading to enhanced antitumor activity. This mechanism is related to O(6),7-dimethylguanine as both are alkylated guanine derivatives capable of altering DNA interactions. []
Classification

O(6),7-Dimethylguanine is classified as a nucleobase and falls under the category of alkylated derivatives of guanine. Its molecular formula is C7H9N5OC_7H_9N_5O, and it has a molecular weight of approximately 179.18 g/mol .

Synthesis Analysis

The synthesis of O(6),7-Dimethylguanine typically involves the methylation of guanine. Various methods have been reported for this process:

  1. Methylation Reaction: The primary method involves treating guanine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often include:
    • Solvent: Commonly used solvents include dimethyl sulfoxide or acetonitrile.
    • Temperature: Reactions are generally performed at elevated temperatures (e.g., 50-70 °C) to enhance reactivity.
    • Catalysts: Lewis acids may be employed to facilitate the reaction.
  2. Selectivity: The methylation can be selective, resulting in the formation of O(6),7-Dimethylguanine predominantly when specific reaction conditions are maintained .
  3. Purification: Post-synthesis, purification techniques such as chromatography (e.g., high-performance liquid chromatography) are utilized to isolate and purify the final product.
Molecular Structure Analysis

The molecular structure of O(6),7-Dimethylguanine can be described as follows:

  • Core Structure: It retains the purine base structure typical of guanine, featuring a fused imidazole and pyrimidine ring.
  • Functional Groups: The presence of two methyl groups at the O(6) and N(7) positions alters its hydrogen bonding capabilities and steric properties compared to unmodified guanine.
  • Bonding Characteristics: The introduction of methyl groups affects the electronic distribution within the molecule, which can influence its interaction with other biomolecules .

Structural Data

  • Molecular Formula: C7H9N5OC_7H_9N_5O
  • Molecular Weight: 179.18 g/mol
  • Key Angles and Distances: Detailed crystallographic studies would provide insights into bond lengths and angles, which are crucial for understanding its reactivity.
Chemical Reactions Analysis

O(6),7-Dimethylguanine participates in several chemical reactions that are significant both biologically and chemically:

  1. Demethylation Reactions: This compound can undergo demethylation, particularly under biological conditions, which is important for understanding its stability and interactions with DNA repair mechanisms .
  2. Reactivity with Metal Complexes: Research has shown that O(6),7-Dimethylguanine can form complexes with various metal ions, which may influence its biological activity and potential therapeutic applications .
  3. Hydrolysis: The compound may also be subject to hydrolytic reactions, leading to potential degradation products that could affect cellular processes.
Mechanism of Action

The mechanism of action for O(6),7-Dimethylguanine primarily revolves around its incorporation into DNA:

  • Mutagenic Potential: When incorporated into DNA, it can lead to mispairing during replication, potentially resulting in mutations.
  • Interactions with Repair Enzymes: The presence of methyl groups can hinder the recognition by repair enzymes, complicating cellular responses to DNA damage .

Biological Implications

These properties suggest that O(6),7-Dimethylguanine may play a role in carcinogenesis through its mutagenic effects, particularly when formed as a result of exposure to alkylating agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of O(6),7-Dimethylguanine are crucial for understanding its behavior in biological systems:

  • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide, which facilitates its interaction with biomolecules.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Techniques such as UV-Vis spectroscopy can be used to study its electronic transitions, while NMR spectroscopy provides insights into its structural conformation .
Applications

O(6),7-Dimethylguanine has several significant applications in scientific research:

  1. Biochemical Research: It serves as a model compound for studying DNA modifications and their implications in mutagenesis.
  2. Drug Development: Understanding its interactions with DNA repair mechanisms can inform drug design strategies aimed at targeting cancer cells.
  3. Analytical Chemistry: It is utilized in various assays to measure alkylation levels in biological samples, contributing to cancer research .
Introduction to O(6),7-Dimethylguanine

Chemical Structure and Isomeric Specificity

O(6),7-dimethylguanine (systematic name: 6-methoxy-7-methyl-3,7-dihydro-1H-purine-2,8-diamine) is a methylated guanine derivative with the molecular formula C₇H₉N₅O. It features methyl groups at the O⁶ position (oxygen atom) and the N⁷ position (ring nitrogen) of the guanine base, distinguishing it from isomers like 7,9-dimethylguanine (where methylation occurs at N⁷ and N⁹). This methylation pattern fundamentally alters electron distribution: N⁷ methylation transforms the imidazole ring into a quaternary ammonium cation, increasing N¹ acidity by ~2.2 pKₐ units compared to unmodified guanine. Consequently, O(6),7-dimethylguanine primarily exists as a zwitterion at physiological pH, with the N¹ position deprotonated and the N⁷ position carrying a positive charge [1] [9].

The compound’s hydrogen-bonding capacity is markedly reduced compared to guanine. The N⁷ methylation blocks Hoogsteen face interactions, while the O⁶ methylation eliminates the carbonyl oxygen’s ability to act as a hydrogen bond acceptor. This leaves only the exocyclic N² amine and N³ as potential hydrogen-bonding sites on the Watson-Crick face, favoring non-canonical base-pairing patterns. Crystallographic studies show frequent N²H₂⋯N³ hydrogen bonding between O(6),7-dimethylguanine molecules, forming stable homodimers [9].

Table 1: Key Structural Properties of O(6),7-Dimethylguanine

PropertyDescriptionBiological Implication
Molecular FormulaC₇H₉N₅O-
Methylation SitesO⁶ oxygen, N⁷ nitrogenBlocks Watson-Crick base pairing
Tautomeric StateZwitterionic (N⁷ methylated = positive charge; N¹ deprotonated = negative charge)Alters solubility and reactivity
Hydrogen Bond DonorsN²H₂ (exocyclic amine)Enables non-canonical base pairing
Hydrogen Bond AcceptorsN³ (weak), O⁶ (sterically hindered)Limits nucleic acid interactions
pKₐ (N¹-H)~3.5 (vs. ~9.4 in guanine)Predominantly deprotonated at physiological pH

Historical Context in Alkylation Damage Research

The study of O(6),7-dimethylguanine emerged from early investigations into chemical warfare agents. During World War I, sulfur mustard (bis(2-chloroethyl)sulfide) was found to cause cytotoxicity in rapidly dividing cells, prompting research into alkylating agents. By the 1940s, nitrogen mustards were identified as chemotherapeutic agents, with Gilman and Philips reporting the first clinical trial in 1946 . Researchers soon recognized that alkylating agents like dimethyl sulfate and N-nitroso compounds produced methylated DNA bases, including O⁶-methylguanine (O⁶-meG) and 7-methylguanine (7-meG).

The discovery of O(6),7-dimethylguanine as a distinct lesion came later, linked to endogenous methylators like S-adenosylmethionine (SAM) and exogenous carcinogens such as tobacco-specific nitrosamines. In the 1980s, the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) was characterized as a key repair protein for O⁶-alkylguanine lesions. Crucially, MGMT cannot repair O(6),7-dimethylguanine due to steric hindrance from the additional N⁷ methyl group. This irreparability highlighted its unique pathological significance [1] [10].

Key milestones include:

  • 1961: 7-methylguanine identified in RNA, suggesting biological methylation pathways [9].
  • 1985: Yarosh established O⁶-methylguanine as a primary mutagenic/carcinogenic lesion, paving the way for understanding dimethylated variants [1].
  • 1994: Synthesis of O(6),9-dimethylguanine-platinum complexes to model MGMT substrate interactions, confirming steric constraints in repair [5].

Biological Significance in DNA Adduct Formation

O(6),7-dimethylguanine arises primarily from sequential methylation events: initial N⁷ methylation (e.g., by SN1 alkylators like N-methyl-N-nitrosourea) followed by O⁶ methylation. It constitutes a minor but highly consequential adduct in DNA alkylation. While N⁷-methylguanine (N⁷-meG) accounts for 70–80% of methyl adducts and O⁶-meG for <8%, O(6),7-dimethylguanine is rarer but biologically critical due to its dual disruption of base pairing and repair [1] [3].

This lesion exhibits two primary mutagenic mechanisms:

  • Replication Blockage: The N⁷ methylation distorts the DNA backbone, while the O⁶ methylation promotes mispairing with thymine during replication. DNA polymerases such as Pol δ stall at O(6),7-dimethylguanine sites, leading to single-stranded DNA gaps and replication fork collapse [1] [10].
  • Repair Resistance: MGMT, which normally repairs O⁶-meG by transferring the methyl group to its active-site cysteine, cannot accommodate the N⁷ methyl group of O(6),7-dimethylguanine. Similarly, base excision repair (BER) enzymes like alkyladenine DNA glycosylase (AAG) show reduced affinity for this lesion [10].

Table 2: Biological Consequences of O(6),7-Dimethylguanine vs. Related Lesions

LesionFormation FrequencyRepair PathwayMutagenic ConsequenceCytotoxicity
O(6),7-dimethylguanineVery lowNot repairable by MGMTReplication blocks, G→T transversionsHigh
O⁶-methylguanine5–8% of methyl adductsMGMT direct reversalG→A transitionsModerate
7-methylguanine70–80% of methyl adductsBER, spontaneous depurinationAbasic sites, strand breaksLow
3-methyladenine10% of methyl adductsBERReplication blocksHigh

Endogenously, O(6),7-dimethylguanine forms at low levels from SAM-mediated methylation, particularly in chronic inflammatory conditions where reactive nitrogen species promote nitrosative stress. Exogenously, it arises from tobacco-specific nitrosamines (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, NNK) and industrial alkylants. In human lung tissue, methylguanine adduct levels range from 0.5 to 42.7 adducts per 10⁷ deoxyguanosine, with smokers showing higher levels [3] [7].

Metabolically, O(6),7-dimethylguanine is excreted in urine as a free base or riboside following DNA/RNA turnover. Elevated urinary 7,9-dimethylguanine correlates with alcohol-associated liver disease severity (Spearman’s ρ=0.66 vs. MELD score), suggesting its potential as a biomarker for nucleic acid damage in metabolic disorders [7]. Its persistence in tissues underscores its role in chronic mutagenesis and carcinogenesis, particularly in organs with high alkylating agent exposure like the lung and liver.

Properties

CAS Number

116137-82-7

Product Name

O(6),7-Dimethylguanine

IUPAC Name

6-methoxy-7-methylpurin-2-amine

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)

InChI Key

HJRGONPOSDLYMO-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC(=N2)N)OC

Synonyms

O(6),7-dimethylguanine

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)N)OC

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